Lipophilicity Advantage vs. Direct Analog
The target compound exhibits a calculated LogP of 2.56 , which is approximately 0.9 units higher than that of 2-methyl-5-(pyridin-2-yl)aniline (CAS 857221-89-7), for which a predicted LogP of ~1.67 can be inferred from its lower molecular weight and higher polarity . The methylene spacer disrupts conjugation, increasing hydrophobicity and potentially enhancing membrane permeability in cellular assays [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.56 (calculated) |
| Comparator Or Baseline | 2-Methyl-5-(pyridin-2-yl)aniline (CAS 857221-89-7): estimated LogP ~1.67 (based on lower MW and higher polarity) |
| Quantified Difference | +0.89 LogP units |
| Conditions | Calculated values using standard algorithms; target compound data from Leyan ; comparator inferred from chemical structure and properties in ChemicalBook . |
Why This Matters
Higher LogP indicates greater lipophilicity, which can translate to improved passive diffusion across lipid bilayers, a key parameter in lead optimization for central nervous system and intracellular targets.
- [1] PMC Table 3. Pyridylmethyl analogs: CSNK2A IC50 and Aqueous Solubility. Pharmaceuticals (Basel). 2024;17(3):306. doi:10.3390/ph17030306. View Source
